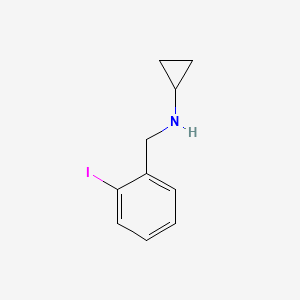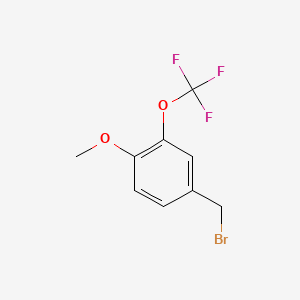
4-メトキシ-3-(トリフルオロメトキシ)ベンジルブロミド
概要
説明
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a useful synthetic intermediate . It is used in the synthesis of bioreductive drugs .
Synthesis Analysis
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is used in the synthesis of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities . It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .Molecular Structure Analysis
The molecular formula of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is C9H8BrF3O . The InChI key is FZICFAROPYFJMF-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is used as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ . It is also used in Friedel-Crafts polymerization using aluminum chloride as a catalyst .Physical And Chemical Properties Analysis
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a white to yellow solid . It has a melting point of 75-79°C . The density is 1.594 g/mL at 25°C .科学的研究の応用
生物還元性薬剤の合成
4-メトキシ-3-(トリフルオロメトキシ)ベンジルブロミド: は、PA-824などの生物還元性薬剤の合成に利用されます 。PA-824は、強力な抗結核活性を示すニトロイミダゾオキサジン誘導体です。この化合物は、増殖中の結核菌と非増殖中の結核菌の両方に対して特に効果的であり、結核との戦いに役立つ貴重な資産となります。
抗結核剤の調製
この化学物質は、(ニトロ)[(トリフルオロメトキシ)ベンジルオキシ]ジヒドロイミダゾ[2,1-b][1,3]オキサジンの調製のための前駆体として役立ちます 。これらの化合物は、抗結核活性を示す有望な結果を示しており、特に抗生物質耐性の増加という課題に直面する中、結核の新しい治療法を開発するために不可欠です。
抗アレルギー化合物の合成
この化合物は、抗アレルギー作用を持つテトラヒドロナフタレンオールの合成にも使用されます 。これらの化合物は、アレルギー反応の管理に役立つ薬物として開発される可能性があり、アレルギー治療のための新しい道を開きます。
材料科学における応用
材料科学において、4-メトキシ-3-(トリフルオロメトキシ)ベンジルブロミドは、貴重な合成中間体です。 アルミニウムクロリドを触媒として用いて、フリーデル・クラフツ重合によって重合させることができます 。このプロセスは、自動車、航空宇宙、電子機器など、さまざまな産業で潜在的な用途を持つ新しい高分子材料を製造するために重要です。
Safety and Hazards
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is dangerous and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Target of Action
It’s known that benzyl bromides are often used in organic synthesis as alkylating agents .
Mode of Action
As a benzyl bromide, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide likely acts as an alkylating agent, introducing the 4-Methoxy-3-(trifluoromethoxy)benzyl group into other compounds during chemical reactions .
Biochemical Pathways
It’s known that benzyl bromides can participate in various types of chemical reactions, including nucleophilic substitutions and coupling reactions .
Result of Action
It’s known that benzyl bromides can react with various nucleophiles, leading to the formation of new chemical bonds .
Action Environment
The action of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the compound is known to undergo the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst .
生化学分析
Biochemical Properties
4-Methoxy-3-(trifluoromethoxy)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo Friedel-Crafts polymerization in the presence of aluminum chloride as a catalyst . This interaction highlights its reactivity and potential use in creating polymeric structures. Additionally, its interaction with bioreductive drugs, such as (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), demonstrates its utility in medicinal chemistry .
Cellular Effects
4-Methoxy-3-(trifluoromethoxy)benzyl bromide has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular membranes can lead to changes in membrane permeability and fluidity, impacting cell signaling and metabolic processes. Additionally, its potential to cause burns and damage to mucous membranes indicates its strong reactivity and potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide involves its ability to form covalent bonds with biomolecules. This compound can act as an alkylating agent, binding to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. Its interaction with bioreductive drugs, such as PA-824, involves the formation of stable adducts that can modulate the drug’s activity . Additionally, its ability to undergo Friedel-Crafts polymerization highlights its reactivity and potential for creating complex molecular structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide can change over time. The compound is stable under normal conditions but can degrade when exposed to heat, flames, or incompatible products . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative cytotoxic effects, impacting cellular function and viability.
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide vary with different dosages in animal models. At lower doses, it may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, its potential to cause burns and damage to mucous membranes indicates that high doses can be particularly harmful . Threshold effects and toxicological data from animal studies are essential for determining safe dosage levels for research and potential therapeutic applications.
Metabolic Pathways
4-Methoxy-3-(trifluoromethoxy)benzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to undergo Friedel-Crafts polymerization suggests its involvement in synthetic pathways that create complex organic molecules . Additionally, its interaction with bioreductive drugs indicates its potential role in drug metabolism and modification .
Transport and Distribution
Within cells and tissues, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to diffuse across cellular membranes, affecting its localization and accumulation within specific cellular compartments . Understanding its transport and distribution is crucial for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is influenced by its chemical properties and interactions with cellular components. It may localize to specific organelles or compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may direct its localization, impacting its activity and function within the cell .
特性
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEYBNDTSCJDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



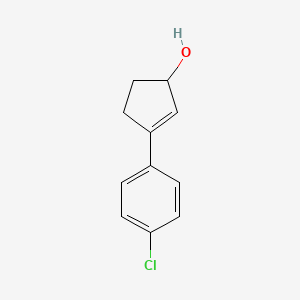
![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)
![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)
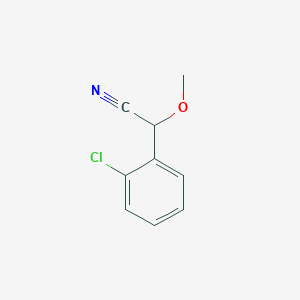
![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)
![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)
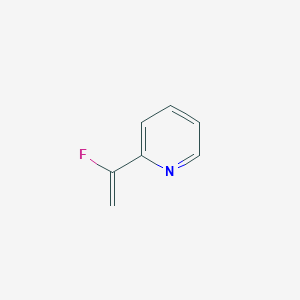


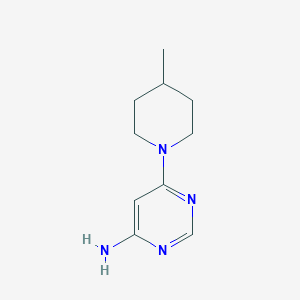
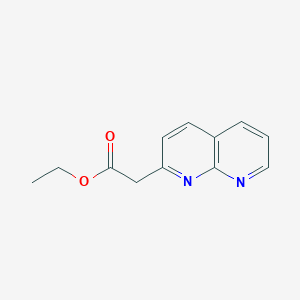
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)
